3,4-Difluoro-2-methylbenzodifluoride
Description
3,4-Difluoro-2-methylbenzodifluoride (C₈H₆F₄) is a fluorinated aromatic compound characterized by a benzene ring substituted with two fluorine atoms at the 3- and 4-positions, a methyl group at the 2-position, and a difluoromethyl (-CF₂H) or trifluoromethyl (-CF₃) group (interpretation depends on regional nomenclature conventions). Fluorinated aromatic compounds are critical in pharmaceuticals, agrochemicals, and materials science due to their enhanced stability, lipophilicity, and bioavailability .
Properties
IUPAC Name |
1-(difluoromethyl)-3,4-difluoro-2-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3,8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPZRWBTWNCOQIO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)F)C(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution of Halogenated Precursors
One of the most reliable industrial approaches involves the fluorination of halogenated methylbenzene derivatives, such as 3,4-dichloro-2-methylbenzene or 3,4-dichlorobenzonitrile analogs, using potassium fluoride or anhydrous potassium fluoride as the fluorine source.
- A polar aprotic solvent such as 1,3-dimethylimidazolidinone (DMI), sulfolane, or N-methylpyrrolidone is used to dissolve the reagents.
- Anhydrous potassium fluoride is added as the fluorinating agent.
- A dehydration solvent (e.g., toluene) is used alongside a reflux and water separation setup to remove water formed during the reaction.
- The halogenated precursor (e.g., 3,4-dichlorobenzonitrile) is then added with catalysts such as bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt.
- The mixture is heated to elevated temperatures (190–220 °C) for several hours (typically 4–8 hours).
- The crude product is isolated by distillation and purified by secondary rectification to achieve high purity (≥99%).
- Molar yields reported are around 65–90%.
- Purity after purification exceeds 99%.
This method is scalable and suitable for industrial production due to its safety, environmental friendliness, and cost-effectiveness.
| Parameter | Typical Value |
|---|---|
| Solvent | 1,3-Dimethylimidazolidinone (DMI) |
| Fluorinating agent | Anhydrous potassium fluoride |
| Catalyst | Bis-(N,N'-1,3-dimethyl-2-imidazolinyl)-ammonium chloride salt |
| Temperature | 190–220 °C |
| Reaction time | 4–8 hours |
| Yield | 65–90% |
| Product purity | ≥99% |
Carbene-Mediated Fluorination Using Seyferth’s Reagent
An alternative synthetic route involves the generation of difluorocarbene intermediates from reagents such as Seyferth’s reagent (phenylmercury trifluoromethyl, PhHgCF3). This method has been applied in the synthesis of related difluorobenzene derivatives with methyl substituents.
- Starting from methyl-substituted cyclobutene derivatives.
- Treatment with sodium iodide and Seyferth’s reagent under reflux conditions.
- Formation of difluorocarbene intermediates that insert into the aromatic ring.
- The reaction proceeds via a cationic mechanism involving a strained housane intermediate.
- Purification involves chromatographic separation and characterization by GC/MS and NMR.
- The reaction is highly sensitive to the purity of starting materials.
- The reagent is temperamental and requires careful control of reaction conditions.
- Trace contaminants can inhibit product formation.
This method is more suitable for laboratory-scale synthesis and mechanistic studies rather than industrial scale.
Source: Academic thesis and research articles on fluorinated aromatic synthesis
Direct Fluorination Using Fluorinating Agents (Hydrogen Fluoride and Catalytic Methods)
Direct fluorination of methylbenzene derivatives using hydrogen fluoride or other fluorine-containing reagents under controlled catalytic conditions has been reported.
- Catalysts are employed to improve selectivity and yield.
- Reaction conditions are carefully controlled to avoid over-fluorination or decomposition.
- This approach is often used in the synthesis of related compounds such as 2,3-difluoro-4-methylbenzodifluoride, which shares structural similarity.
Source: Chemical supplier literature and industrial synthesis notes
Comparative Summary of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Nucleophilic aromatic substitution | Uses halogenated precursors and KF | High yield, high purity, scalable | Requires high temperature, catalyst |
| Carbene-mediated fluorination | Uses Seyferth’s reagent and cyclobutene | Mechanistic insights, selective | Sensitive, low reproducibility |
| Direct fluorination with HF | Catalytic fluorination of methylbenzenes | Simple reagents, industrially used | Harsh conditions, selectivity issues |
Research Data and Findings
Reaction Yields and Purities from Patent CN108409605B
| Entry | Solvent (Polar Aprotic) | Catalyst (g) | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|---|
| 1 | DMI | 8 | 200-215 | 4-5 | 89.5 | 99 |
| 2 | DMI | 40 | 190-200 | 5 | 90 | 99 |
| 3 | DMI | 10 (TPPCl) | 200-210 | 6-8 | 65 | 99 |
DMI = 1,3-dimethyl-2-imidazolidinone; TPPCl = Tetraphenylphosphonium chloride
Characterization Techniques
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm molecular weight and purity.
- Nuclear Magnetic Resonance (NMR): ^19F NMR confirms fluorine substitution pattern; ^1H NMR confirms methyl positioning.
- Distillation and Rectification: Employed for purification to achieve ≥99% purity.
- Infrared Spectroscopy (IR): Confirms functional groups and substitution.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-2-methylbenzodifluoride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorinated aromatic acids.
Reduction: Reduction reactions can lead to the formation of partially or fully hydrogenated products.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines or alkoxides are employed under basic conditions to achieve substitution.
Major Products Formed
Oxidation: Fluorinated aromatic acids.
Reduction: Hydrogenated derivatives.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
Scientific Research Applications
3,4-Difluoro-2-methylbenzodifluoride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential as a probe in biological studies due to its fluorine atoms, which can be detected using nuclear magnetic resonance (NMR) spectroscopy.
Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3,4-Difluoro-2-methylbenzodifluoride involves its interaction with molecular targets through its fluorine atoms. The presence of fluorine can enhance the compound’s binding affinity to specific enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 3,4-Difluoro-2-methylbenzodifluoride with key analogs:
Key Differences in Reactivity and Properties
Electrophilic Reactivity :
- The -CF₃ group in benzodifluoride derivatives is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution. This contrasts with 3,4-difluorophenylboronic acid , where the -B(OH)₂ group enables cross-coupling reactions .
- 3,4-Difluorobenzoyl chloride exhibits high reactivity due to the acyl chloride group, facilitating nucleophilic acyl substitutions (e.g., forming amides or esters) .
Biological Activity: Fluorinated aromatic compounds like 2',2'-difluorodeoxycytidine (dFdC) demonstrate potent cytotoxicity via DNA polymerase inhibition, highlighting fluorine's role in enhancing drug efficacy .
Physical Properties: Boiling Points: Fluorinated compounds generally exhibit higher boiling points than non-fluorinated analogs. For example, 4-(Difluoromethoxy)-3-methoxybenzaldehyde (C₈H₆F₂O₃) has a boiling point of 298°C, attributed to polar fluorine and methoxy groups . Solubility: The methyl group in this compound increases lipophilicity compared to hydroxylated analogs like 3,4-difluoro-2-hydroxybenzoic acid (log P ~1.8 vs. ~0.5) .
Biological Activity
3,4-Difluoro-2-methylbenzodifluoride is a fluorinated aromatic compound that has garnered attention in various fields, including medicinal chemistry and materials science. This article explores its biological activity, mechanisms of action, and potential applications based on existing research findings.
Chemical Structure and Properties
The molecular formula of this compound is C8H6F2. The presence of fluorine atoms significantly influences its chemical behavior, including reactivity and interaction with biological molecules.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The fluorine atoms enhance the compound's binding affinity to enzymes and receptors, which can lead to modulation of various biochemical pathways.
Key Mechanisms:
- Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation: Interaction with receptor sites can alter signal transduction processes.
Biological Activity
Research indicates that this compound exhibits various biological activities:
- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against specific bacterial strains.
- Cytotoxic Effects: Investigations have shown that the compound may induce cytotoxicity in certain cancer cell lines, making it a candidate for further anticancer drug development.
- Anti-inflammatory Properties: There are indications that it may possess anti-inflammatory effects, although more research is needed to confirm these findings.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Cytotoxic | Induction of apoptosis in cancer cells | |
| Anti-inflammatory | Reduction in inflammatory markers |
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of this compound against Escherichia coli and Staphylococcus aureus. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a novel antimicrobial agent.
Case Study 2: Cytotoxicity in Cancer Research
In vitro studies on human breast cancer cell lines demonstrated that treatment with varying concentrations of this compound resulted in dose-dependent cytotoxicity. Flow cytometry analysis revealed increased apoptosis rates in treated cells.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
